Predicted Lipophilicity (LogP 1.88) vs. Biphenyl Urea DGAT1 Inhibitors: A Favorable Drug-Likeness Profile
The target compound has a predicted ACD/LogP of 1.88 . This is significantly lower than the biphenyl urea 'compound 4' (the lead from Motiwala et al.), which, based on typical values for biphenyl urea DGAT1 inhibitors, can be expected to be >3.0. The incorporation of the 2,4'-bipyridine heteroaryl scaffold was specifically aimed at improving the cLogP profile and making compounds more drug-like [1]. A lower LogP within the optimal range (1-3) is associated with better solubility, lower metabolic turnover, and reduced off-target toxicity risks.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.88 |
| Comparator Or Baseline | Biphenyl urea 'compound 4' (estimated LogP >3.0 based on class properties of biphenyl ureas) |
| Quantified Difference | ~1.1 log unit reduction, indicating approximately 12-fold lower lipophilicity |
| Conditions | Predicted using ACD/Labs Percepta PhysChem Module v14.00; no experimental LogP data available. |
Why This Matters
For procurement decisions, lower lipophilicity (LogP 1.88) positions this compound as a more drug-like starting point for metabolic disease targets compared to biphenyl urea analogs with higher LogP, potentially reducing downstream formulation and toxicity issues.
- [1] Motiwala, H. et al. Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters 21, 5812–5817 (2011). View Source
